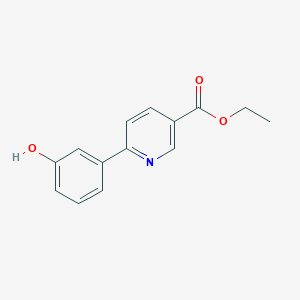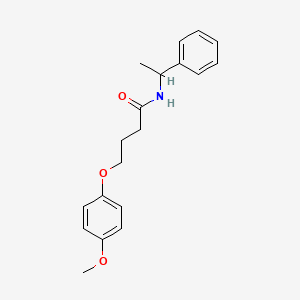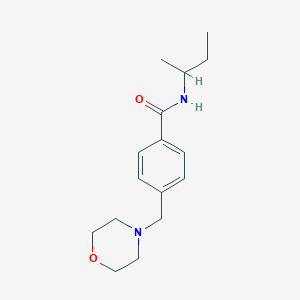![molecular formula C18H19NO2 B5211850 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as FEC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEC belongs to the class of chalcones, which are known for their diverse biological activities.
作用機序
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
実験室実験の利点と制限
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and potential therapeutic benefits in these conditions. Additionally, there is growing interest in the use of chalcones as anticancer agents. Further studies are needed to understand the molecular mechanisms underlying the anticancer activity of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one and to optimize its efficacy and safety in vivo. Finally, there is potential for the development of novel derivatives of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one with improved pharmacokinetic properties and efficacy. These derivatives could be developed through structure-activity relationship studies and could lead to the development of new therapeutic agents.
合成法
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the condensation of 2-acetyl furan and 2-phenylethylamine. This reaction yields the intermediate 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-penten-1-one, which is then cyclized to form 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. The synthesis of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been optimized to increase the yield and purity of the compound, making it suitable for research purposes.
科学的研究の応用
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
